An In-depth Technical Guide to Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
An In-depth Technical Guide to Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Foreword: The Cyclopropane Moiety in Modern Chemistry
The cyclopropane ring, a seemingly simple three-membered carbocycle, is a cornerstone of modern organic synthesis and medicinal chemistry. Its inherent ring strain and unique electronic properties bestow upon it a reactivity profile that is distinct from its acyclic or larger-ring counterparts. When incorporated into molecular scaffolds, it can act as a conformationally rigid linker, a bioisostere for double bonds, and a tool for modulating physicochemical properties such as lipophilicity and metabolic stability. This guide focuses on a specific, valuable exemplar of this class: Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate. By wedding the cyclopropane core to an electronically significant methoxyphenyl group and a versatile ethyl ester handle, this compound emerges as a pivotal building block for complex molecular architectures and a subject of interest for bioactive compound development.
Core Molecular Identity and Physicochemical Profile
Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is an organic compound featuring a cyclopropane ring substituted with an ethyl ester and a para-methoxyphenyl group.[1] This combination of functional groups dictates its chemical behavior and potential applications. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring, while the ester provides a convenient point for chemical modification.[1] The compound is typically a colorless to pale yellow liquid and is soluble in common organic solvents.[1]
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6142-64-9 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][3] |
| Molecular Weight | 220.26 g/mol | [1] |
| IUPAC Name | ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | [3] |
| SMILES | CCOC(=O)C1CC1c1ccc(cc1)OC | [1][3] |
| InChI Key | LNIFCHLLDTWCIH-UHFFFAOYSA-N | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Predicted XlogP | 2.3 | [3] |
| Monoisotopic Mass | 220.10994 Da |[3] |
Synthesis and Mechanistic Considerations
The principal route for synthesizing ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is the cyclopropanation of 4-methoxystyrene with ethyl diazoacetate (EDA).[4] This reaction exemplifies the transfer of a carbene (or carbenoid) species to an alkene double bond.
Causality in Synthetic Strategy:
The choice of this pathway is dictated by the commercial availability of the starting materials and the efficiency of carbene-transfer reactions. The reaction's stereochemical outcome (the cis/trans relationship between the aryl and ester groups) is highly dependent on the catalyst employed. Transition metal complexes, particularly those based on rhodium and ruthenium, are known to be effective catalysts for this transformation, often providing high diastereoselectivity.[5][6] More recently, photocatalytic methods have been developed that can achieve stereoconvergent cyclopropanation, meaning a mixture of alkene isomers can be converted into a single cyclopropane isomer.[7] This is rationalized by the formation of a triplet carbene intermediate that reacts in a stepwise fashion, allowing for bond rotation before the final ring closure.[7]
General Experimental Protocol: Catalytic Cyclopropanation
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chosen catalyst (e.g., Rh₂(OAc)₄, typically 0.1-1 mol%).
-
Solvent and Alkene: Add a suitable anhydrous solvent (e.g., dichloromethane or toluene), followed by 4-methoxystyrene (1.0 equivalent).
-
Diazo Compound Addition: Begin stirring the solution and add ethyl diazoacetate (1.1-1.5 equivalents) dropwise via a syringe pump over several hours. Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, minimizing the formation of dimerization byproducts like diethyl maleate and fumarate.[8]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate.
Spectroscopic and Analytical Characterization
Unambiguous identification of the final product is paramount. The following data represents the expected analytical signatures for ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value |
|---|---|---|
| ¹H NMR | Aromatic Protons (AA'BB' system) | δ ≈ 6.8-7.2 ppm (two doublets) |
| Methoxy Group (OCH₃) | δ ≈ 3.8 ppm (singlet, 3H) | |
| Ethyl Ester (OCH₂CH₃) | δ ≈ 4.1 ppm (quartet, 2H) & δ ≈ 1.2 ppm (triplet, 3H) | |
| Cyclopropyl Protons (CH, CH₂) | δ ≈ 1.2-2.5 ppm (complex multiplets, 3H) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 172-174 ppm |
| Aromatic Carbons | δ ≈ 114-160 ppm (including ipso, ortho, meta, para carbons) | |
| Methoxy Carbon (OCH₃) | δ ≈ 55 ppm | |
| Ethyl Ester Carbons (OCH₂CH₃) | δ ≈ 60 ppm (CH₂) & δ ≈ 14 ppm (CH₃) | |
| Cyclopropyl Carbons | δ ≈ 16-28 ppm | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1730 cm⁻¹ |
| C-O Stretch (Ester & Ether) | ~1250 cm⁻¹ (asymmetric) & ~1030 cm⁻¹ (symmetric) | |
| Aromatic C=C Stretch | ~1610, 1515 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 220 |
| | Key Fragments | Loss of -OCH₂CH₃ (m/z=175), Loss of -COOCH₂CH₃ (m/z=147) |
Note: Actual shifts can vary based on solvent and isomeric configuration (cis/trans).
Potential Applications in Drug Discovery and Synthesis
The unique structural features of ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate make it an attractive scaffold for medicinal chemistry and a versatile intermediate in organic synthesis.
-
Medicinal Chemistry: The cyclopropane ring is often used as a metabolically stable and conformationally constrained bioisostere of a carbon-carbon double bond. Its incorporation can lead to improved pharmacokinetic profiles. The 4-methoxyphenyl moiety is present in numerous biologically active compounds, where it can engage in key binding interactions with protein targets. While direct biological activity for this specific ester is not extensively documented, related structures with cyclopropane cores show a wide range of activities, including potential as 5-HT₁ₐ receptor antagonists and other CNS-active agents.[9][10] Furthermore, substituted cyclopropanecarboxamides have been investigated for fungicidal and insecticidal properties.[11]
-
Organic Synthesis: As a synthetic intermediate, the molecule offers three distinct handles for further elaboration:
-
The Ester: Can be hydrolyzed to the corresponding carboxylic acid, 2-(4-methoxyphenyl)cyclopropanecarboxylic acid[12], which can then be converted to amides, ketones, or other functional groups.
-
The Aromatic Ring: The electron-rich nature of the methoxy-substituted ring allows for electrophilic aromatic substitution reactions to introduce further diversity.
-
The Cyclopropane Ring: Can undergo ring-opening reactions under specific conditions to yield more complex acyclic structures.
-
Safety, Handling, and Disposal
-
Hazard Identification:
-
Precautionary Measures & PPE:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][15]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][15]
-
Handling: Avoid breathing vapor or mist. Wash hands thoroughly after handling.[15]
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[13]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]
-
-
Storage and Disposal:
Visualization of Laboratory Safety Workflow
Caption: Standard protocol for safe chemical handling in a laboratory setting.
Conclusion
Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate stands as a molecule of significant utility for the modern chemist. Its well-defined structure, accessible synthetic routes, and versatile functional handles make it a valuable building block for creating molecular complexity. For medicinal chemists, it offers a scaffold that blends the unique conformational and metabolic advantages of the cyclopropane ring with the electronically tunable nature of the methoxyphenyl group. A thorough understanding of its synthesis, characterization, and safe handling protocols, as outlined in this guide, is essential for unlocking its full potential in research and development endeavors.
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